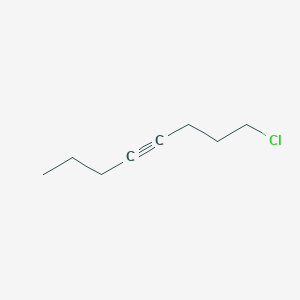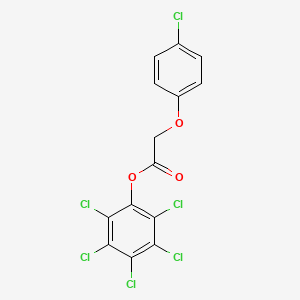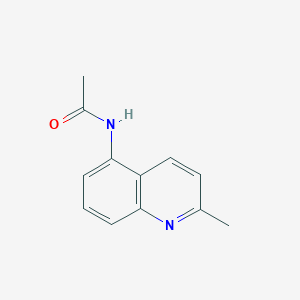
N-(2-methylquinolin-5-yl)acetamide
Descripción general
Descripción
“N-(2-methylquinolin-5-yl)acetamide” is a chemical compound with the molecular formula C12H12N2O . It is also known by its CAS number 86053-23-8 .
Synthesis Analysis
The synthesis of “N-(2-methylquinolin-5-yl)acetamide” and similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The synthesis of quinoline derivatives, which includes “N-(2-methylquinolin-5-yl)acetamide”, is a significant area of research due to their wide range of biological activities .Chemical Reactions Analysis
“N-(2-methylquinolin-5-yl)acetamide” and similar compounds are known to undergo a variety of chemical reactions. For instance, cyanoacetamide derivatives, which include “N-(2-methylquinolin-5-yl)acetamide”, can react with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-methylquinolin-5-yl)acetamide” such as its density, melting point, and boiling point are not specified in the available resources .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
N-(2-methylquinolin-5-yl)acetamide belongs to the quinoline family, which has a rich history in medicinal chemistry. Quinoline derivatives have been used since ancient times, with notable examples like quinine and cinchonine for treating malaria. Chloroquine, a quinoline alkaloid, was later isolated as a drug. Researchers continue to explore novel quinoline-based compounds for their therapeutic properties .
Anticancer Agents
Quinoline derivatives exhibit promising anticancer activity. Researchers have synthesized pyrazolo[3,4-b]-quinoline derivatives, including N-alkylated analogs, which may serve as potential anticancer agents. These compounds are designed to target specific pathways involved in cancer cell growth and survival .
Anti-Inflammatory Properties
The quinoline scaffold has been investigated for its anti-inflammatory effects. Researchers explore the modification of N-(2-methylquinolin-5-yl)acetamide to enhance its anti-inflammatory activity. Understanding the structure-activity relationship (SAR) can guide the design of more potent anti-inflammatory agents .
Antimicrobial Activity
Quinoline derivatives often exhibit antimicrobial properties. Researchers assess the efficacy of N-(2-methylquinolin-5-yl)acetamide against bacterial and fungal pathogens. Structural modifications can optimize its antimicrobial activity while minimizing toxicity .
Neuroprotective Agents
Given the central nervous system’s vulnerability to various diseases, quinoline-based compounds are explored as potential neuroprotective agents. N-(2-methylquinolin-5-yl)acetamide may offer neuroprotection by modulating specific receptors or pathways involved in neurodegenerative conditions .
Synthetic Routes and Chemical Biology
Understanding the synthetic routes for N-(2-methylquinolin-5-yl)acetamide is crucial for its efficient production. Researchers investigate various methods, such as the reaction of 1-(2-aminophenyl)ethenone with pentane-2,4-dione. These synthetic pathways contribute to the compound’s availability for further studies .
Direcciones Futuras
The future directions in the research of “N-(2-methylquinolin-5-yl)acetamide” and similar compounds could involve the design of new derivatives with improved safety and efficacy . The synthesis and investigation of new structural prototypes with more effective biological activity is a significant area of research .
Mecanismo De Acción
Target of Action
N-(2-methylquinolin-5-yl)acetamide is a derivative of quinoline, a heterocyclic compound that is known to have a wide range of biological and pharmacological activities Quinoline derivatives are known to interact with various targets, including enzymes, receptors, and proteins, depending on their chemical structure .
Mode of Action
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . They can form salts with acids and exhibit reactions similar to benzene and pyridine . The specific interactions of N-(2-methylquinolin-5-yl)acetamide with its targets would depend on the specific structure of the compound and the nature of the target.
Biochemical Pathways
Quinoline derivatives are known to affect a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Quinoline derivatives are known to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities . The specific effects of N-(2-methylquinolin-5-yl)acetamide would depend on its specific targets and mode of action.
Propiedades
IUPAC Name |
N-(2-methylquinolin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-6-7-10-11(13-8)4-3-5-12(10)14-9(2)15/h3-7H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNGUBDEHJXCHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424220 | |
| Record name | 5-acetylamino-2-methyl-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86053-23-8 | |
| Record name | 5-acetylamino-2-methyl-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



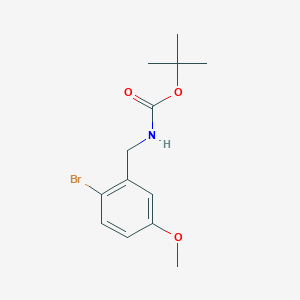

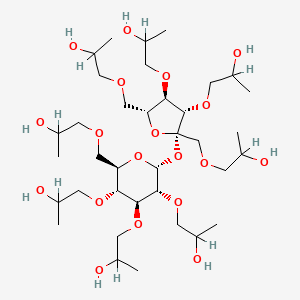
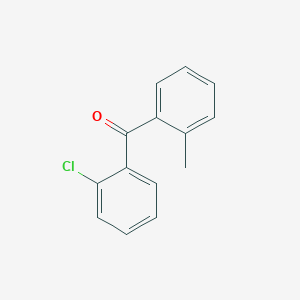
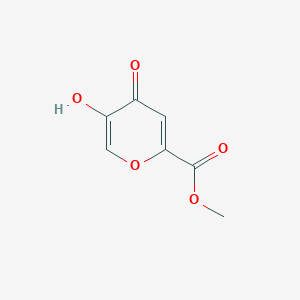


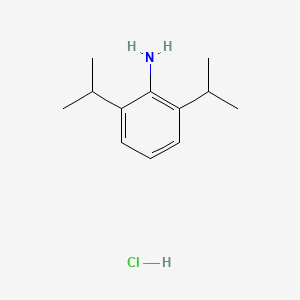
![1-[5-(4-Methylphenyl)-2-thienyl]ethanone](/img/structure/B3059524.png)
